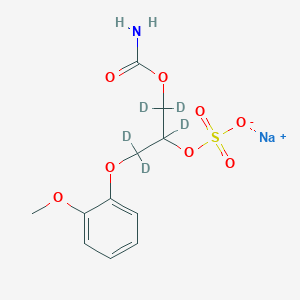

Methocarbamol-O-sulfate-d5 Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methocarbamol-O-sulfate-d5 Sodium Salt is a stable isotopically labeled derivative of Methocarbamol-O-sulfate Sodium Salt. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C11H9D5NNaO8S and a molecular weight of 348.32 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Methocarbamol-O-sulfate-d5 Sodium Salt involves the isotopic labeling of Methocarbamol-O-sulfate Sodium Salt with deuterium. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with Methocarbamol, which is then reacted with sulfuric acid to form Methocarbamol-O-sulfate.

Isotopic Labeling: The Methocarbamol-O-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in Methocarbamol-O-sulfate-d5.

Neutralization: The deuterated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Methocarbamol are reacted with sulfuric acid in industrial reactors.

Deuterium Exchange: The deuterium exchange is carried out in specialized reactors to ensure complete isotopic labeling.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfites and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:

Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methocarbamol: The parent compound, used as a muscle relaxant.

Methocarbamol-O-sulfate Sodium Salt: The non-deuterated version of the compound.

Methocarbamol-D5: Another isotopically labeled derivative.

Uniqueness

Methocarbamol-O-sulfate-d5 Sodium Salt is unique due to its isotopic labeling with deuterium, which makes it particularly useful in tracing studies and reaction mechanism elucidation. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques.

Activité Biologique

Methocarbamol-O-sulfate-d5 sodium salt is a deuterated derivative of Methocarbamol, primarily utilized in biochemical and proteomics research. This compound exhibits significant biological activity, particularly as a muscle relaxant and central nervous system depressant. Its unique isotopic labeling with deuterium enhances its tracking capabilities in metabolic studies, providing valuable insights into drug interactions and pharmacokinetics.

- Molecular Formula : C11H9D5NNaO8S

- Molecular Weight : 348.32 g/mol

The structural modification through deuteration allows for improved sensitivity in analytical techniques, making Methocarbamol-O-sulfate-d5 an essential tool for researchers studying metabolic pathways and reaction mechanisms .

Methocarbamol-O-sulfate-d5 operates similarly to its parent compound, Methocarbamol. Its primary action involves:

- Inhibition of Spinal Polysynaptic Reflexes : This action reduces nerve transmission in both spinal and supraspinal pathways, leading to muscle relaxation.

- Central Nervous System Depression : By modulating neurotransmitter release, it effectively alleviates muscle spasms and discomfort associated with musculoskeletal conditions.

Biological Activity Overview

The biological activity of Methocarbamol-O-sulfate-d5 can be summarized as follows:

| Activity | Description |

|---|---|

| Muscle Relaxation | Acts as a muscle relaxant by inhibiting spinal reflexes. |

| CNS Depression | Reduces anxiety and induces sedation through neurotransmitter modulation. |

| Analgesic Effects | Provides pain relief in various musculoskeletal disorders. |

Case Studies

- Muscle Relaxation Efficacy : A study demonstrated that Methocarbamol-O-sulfate-d5 effectively reduced muscle tone in animal models subjected to induced spasticity. The compound exhibited a dose-dependent response, showcasing its potential for therapeutic use in conditions like multiple sclerosis and spinal cord injuries.

- Pharmacokinetic Studies : Utilizing its deuterated form, researchers tracked the metabolic pathways of Methocarbamol-O-sulfate-d5 in vivo. The studies indicated that the compound undergoes rapid absorption and distribution, with a significant half-life conducive to therapeutic applications .

- Interaction Studies : The isotopic labeling allowed for detailed interaction studies within biological systems. Researchers found that Methocarbamol-O-sulfate-d5 could be used to trace interactions with various proteins and enzymes, enhancing the understanding of its pharmacodynamics.

Applications in Research

This compound is employed across various fields due to its unique properties:

- Biochemical Research : Used for tracing metabolic pathways and interactions due to its deuterium labeling.

- Pharmacological Studies : Essential for understanding drug metabolism and pharmacokinetics.

- Therapeutic Development : Investigated for potential applications in treating muscle-related disorders.

Propriétés

IUPAC Name |

sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHFYAQEVOZTLQ-ADIOSLTNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NNaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.